An In-depth Technical Guide to 4-Chloro-2,7-dimethylquinoline: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 4-Chloro-2,7-dimethylquinoline: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,7-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a ubiquitous motif in a vast array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The presence of a chlorine atom at the C4-position renders the molecule susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The methyl groups at the C2 and C7 positions influence the molecule's lipophilicity, solubility, and metabolic stability, and can also play a role in its binding affinity to biological targets.
Physicochemical Properties
Due to the limited availability of experimental data for 4-Chloro-2,7-dimethylquinoline, the following properties are predicted based on the known characteristics of closely related isomers such as 4-Chloro-2,5-dimethylquinoline and other substituted quinolines.
| Property | Predicted Value/Information | Basis for Prediction/Reference |
| Molecular Formula | C₁₁H₁₀ClN | Based on chemical structure |
| Molecular Weight | 191.66 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar chloro-dimethylquinolines. |
| Melting Point | Expected to be in the range of 50-80 °C. | Analogy with isomers like 4-chloro-2,6-dimethylquinoline. The exact melting point is highly dependent on the crystal lattice structure. |
| Boiling Point | Predicted to be >300 °C at atmospheric pressure. | Extrapolated from data for similar substituted quinolines. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General solubility trends for chlorinated aromatic heterocycles. |
| CAS Number | Not readily available in public databases. | - |
Synthesis of 4-Chloro-2,7-dimethylquinoline
The synthesis of 4-Chloro-2,7-dimethylquinoline is most effectively achieved through a two-step process: the synthesis of the precursor 2,7-dimethylquinolin-4-ol, followed by its chlorination.
Part 1: Synthesis of 2,7-Dimethylquinolin-4-ol via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2]
Reaction Scheme:
Gould-Jacobs Synthesis of 2,7-Dimethylquinolin-4-ol.
Experimental Protocol:
-
Condensation: In a round-bottom flask, combine one molar equivalent of 3-methylaniline (m-toluidine) with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by the evolution of ethanol. The resulting intermediate, diethyl 2-(((3-methylphenyl)amino)methylene)malonate, can be used directly in the next step or purified by vacuum distillation.
-
Thermal Cyclization: The crude anilinomethylenemalonate intermediate is added portion-wise to a preheated, high-boiling solvent such as Dowtherm A or diphenyl ether at approximately 250 °C. The mixture is heated for 30-60 minutes to effect the intramolecular cyclization. Upon cooling, the cyclized product, ethyl 2,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate and can be collected by filtration.
-
Saponification and Decarboxylation: The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%) and heated to reflux until the solid dissolves completely, indicating the saponification of the ester to the corresponding carboxylate. The solution is then cooled and acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3. The resulting carboxylic acid is then heated in the acidic solution to effect decarboxylation, yielding 2,7-dimethylquinolin-4-ol, which precipitates upon cooling and can be collected by filtration, washed with water, and dried.
Part 2: Chlorination of 2,7-Dimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is typically achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent.[3][4]
Reaction Scheme:
Chlorination of 2,7-Dimethylquinolin-4-ol.
Experimental Protocol:
-
Reaction Setup: In a fume hood, a mixture of 2,7-dimethylquinolin-4-ol and an excess of phosphorus oxychloride (typically 5-10 molar equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction Execution: The mixture is heated to reflux (the boiling point of POCl₃ is 105.8 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The remaining residue is cooled in an ice bath and then slowly and cautiously quenched by pouring it onto crushed ice. This process is highly exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until it is slightly alkaline. The product will often precipitate as a solid and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C5, deshielded by the quinoline nitrogen.
-
δ ~7.4-7.6 ppm (m, 2H): Aromatic protons at C6 and C8.
-
δ ~7.2 ppm (s, 1H): Aromatic proton at C3.
-
δ ~2.7 ppm (s, 3H): Methyl protons at C2.
-
δ ~2.5 ppm (s, 3H): Methyl protons at C7.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 ppm: C2 (attached to nitrogen).
-
δ ~150-155 ppm: C4 (attached to chlorine) and C8a.
-
δ ~140-145 ppm: C7 (attached to a methyl group).
-
δ ~120-135 ppm: Aromatic CH carbons (C3, C5, C6, C8).
-
δ ~120-125 ppm: C4a.
-
δ ~25 ppm: C2-Methyl carbon.
-
δ ~21 ppm: C7-Methyl carbon.
Mass Spectrometry (EI):
-
M⁺ at m/z 191 and M+2 at m/z 193: The molecular ion peaks with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.
-
Major fragmentation pathways: Likely involve the loss of a chlorine radical followed by the loss of a methyl group or hydrogen cyanide.
Infrared (IR) Spectroscopy (KBr Pellet or ATR):
-
~3050-3100 cm⁻¹: C-H stretching of aromatic protons.
-
~2900-3000 cm⁻¹: C-H stretching of methyl groups.
-
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1450-1500 cm⁻¹: Aromatic ring skeletal vibrations.
-
~1000-1100 cm⁻¹: C-Cl stretching vibration.
-
~800-900 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern on the aromatic rings.
Chemical Reactivity
The chemical reactivity of 4-Chloro-2,7-dimethylquinoline is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
A wide range of nucleophiles can displace the chloride at the C4 position. This is a powerful method for introducing diverse functionalities into the quinoline core.
General Reaction Scheme:
Nucleophilic Aromatic Substitution at the C4-Position.
Common Nucleophiles and Reaction Conditions:
-
Amines (Buchwald-Hartwig Amination): Primary and secondary amines can be coupled with 4-chloroquinolines using palladium catalysts with appropriate phosphine ligands (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃). This reaction is highly versatile for the synthesis of 4-aminoquinoline derivatives.
-
Alcohols/Phenols (O-Arylation): Alkoxides and phenoxides can displace the chloride to form ethers, typically under basic conditions (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
-
Thiols (S-Arylation): Thiolates readily react to form thioethers.
-
Organometallic Reagents (Cross-Coupling Reactions):
-
Suzuki Coupling: Aryl and vinyl boronic acids or esters can be coupled with the 4-chloroquinoline using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) to form new carbon-carbon bonds.[6][7]
-
Stille Coupling: Organostannanes can also be used in palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: Terminal alkynes can be coupled using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
-
Safety Information
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic and corrosive gases (HCl and phosphoric acid fumes). Causes severe burns to the skin, eyes, and respiratory tract.[8][9][10]
-
Precautions: Must be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield.[11][12] An emergency shower and eyewash station must be readily accessible.
-
Quenching: Quenching of reactions involving POCl₃ should be done with extreme caution by slowly adding the reaction mixture to ice.
Substituted Quinolines:
-
Hazards: The toxicological properties of 4-Chloro-2,7-dimethylquinoline have not been extensively studied. However, many substituted quinolines are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Precautions: Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.
Conclusion
4-Chloro-2,7-dimethylquinoline serves as a valuable and versatile building block in synthetic and medicinal chemistry. While specific experimental data for this isomer is limited, its synthesis can be reliably achieved through well-established methodologies such as the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. The reactivity of the C4-chloro group allows for a wide range of functionalization through nucleophilic aromatic substitution and cross-coupling reactions, opening avenues for the creation of novel compounds with potential applications in drug discovery and materials science. Researchers and scientists working with this and related compounds should adhere to strict safety protocols, particularly when handling hazardous reagents like phosphorus oxychloride.
References
-
A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Gould–Jacobs reaction. In Wikipedia. (2023, December 29). [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. [Link]
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved February 7, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved February 7, 2026, from [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. (2018, September 12). Retrieved February 7, 2026, from [Link]
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, M. D., Cook, A. S., ... & Spencer, J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(18), 7368–7378. [Link]
-
New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved February 7, 2026, from [Link]
-
Reddy, T. J., Le, T. V., & Behera, M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules (Basel, Switzerland), 18(9), 10839–10850. [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction. (n.d.). Retrieved February 7, 2026, from [Link]
-
Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 22(8), 1339. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. (2019, November 13). Retrieved February 7, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of organic chemistry, 88(17), 12261–12269. [Link]
-
4-Chloroquinoline. NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]
-
Phosphorus Oxychloride. Air Liquide Malaysia. (n.d.). Retrieved February 7, 2026, from [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
-
Jia, Y., Zhu, J., & Li, M. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Organic letters, 8(4), 701–704. [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. (2021, March 1). Retrieved February 7, 2026, from [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Sci-Hub. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. (n.d.). Retrieved February 7, 2026, from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. my.airliquide.com [my.airliquide.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
